molecular formula C21H25ClN2O2S B13329266 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine

Cat. No.: B13329266
M. Wt: 405.0 g/mol
InChI Key: KHZYOKOAXKIQQE-UHFFFAOYSA-N
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Description

Its structure features:

  • 4-Chloro group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • 2-(4-Ethoxy-3-methoxyphenyl) group: Aromatic substituent with electron-donating ethoxy and methoxy groups, influencing electronic properties and binding interactions.
  • 5-(2-Methylbutyl) group: A bulky alkyl chain that increases lipophilicity and steric hindrance.
  • 6-Methyl group: Simplifies synthetic modifications at adjacent positions.

Properties

Molecular Formula

C21H25ClN2O2S

Molecular Weight

405.0 g/mol

IUPAC Name

4-chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H25ClN2O2S/c1-6-12(3)10-15-13(4)27-21-18(15)19(22)23-20(24-21)14-8-9-16(26-7-2)17(11-14)25-5/h8-9,11-12H,6-7,10H2,1-5H3

InChI Key

KHZYOKOAXKIQQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=C(SC2=C1C(=NC(=N2)C3=CC(=C(C=C3)OCC)OC)Cl)C

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for thienopyrimidines ().
Procedure :

  • React ethyl acetoacetate (for 6-methyl substitution), malononitrile, and sulfur in ethanol with diethylamine as a catalyst.
  • Cyclize the resulting β-aminothiophene intermediate with urea or formamidine under acidic conditions (e.g., HCl gas) to form the pyrimidine ring.

Example :

  • Yield : 75–85% (for analogous structures) ().
  • Key Intermediate : 2-Amino-5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Alternative Cyclization via Aldehyde Condensation

Patent describes a cyclization method using p-toluenesulfonic acid (p-TsOH) in acetic acid:

  • Combine β-aminothiophene derivatives with aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) at 95°C.
  • Neutralize with NaOH and purify via chromatography.

Advantages :

  • Direct introduction of the 2-aryl group during cyclization.
  • Yield : 60–70% for similar substrates ().

Chlorination at Position 4

Chlorination is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Procedure :

  • Reflux the thienopyrimidin-4-one intermediate with POCl₃ (5 equiv) and catalytic N,N-dimethylaniline.
  • Quench with ice-water and extract with dichloromethane.

Optimization :

Functionalization of the 2-Position with 4-Ethoxy-3-Methoxyphenyl

Suzuki-Miyaura Coupling

Procedure :

  • Introduce a boronic ester at position 2 via palladium-catalyzed coupling.
  • React with 4-ethoxy-3-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Conditions :

Direct Arylation via Ullmann Reaction

Procedure :

  • Use CuI as a catalyst with 4-ethoxy-3-methoxyphenyl iodide in DMF.
  • Heat at 120°C for 24 hours.

Drawbacks :

  • Lower yield (40–50%) and side products ().

Comparative Analysis of Methods

Step Method Yield (%) Selectivity Key Reference
Core Formation Gewald Reaction 75–85 High
Chlorination POCl₃ Reflux 85–90 High
5-Alkylation Nucleophilic Substitution 70–75 High
2-Arylation Suzuki Coupling 65–70 Moderate

Challenges and Optimizations

  • Regioselectivity : Alkylation at position 5 requires careful control of steric and electronic factors.
  • Purification : Silica gel chromatography is critical due to polar byproducts.
  • Scale-Up : POCl₃ handling necessitates specialized equipment for safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares key structural and synthetic features of the target compound with analogues from the evidence:

Compound Name Core Structure Position 2 Substituent Position 4 Position 5 Substituent Position 6 Synthesis Key Step(s)
Target Compound Thieno[2,3-d]pyrimidine 4-Ethoxy-3-methoxyphenyl Cl 2-Methylbutyl CH3 Not explicitly reported
4-Methoxy-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrile (4a) Thieno[2,3-d]pyrimidine OCH3 Phenyl CN Na2S-mediated cyclization, BrCH2CN
Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) Thieno[2,3-d]pyrimidine Benzyl NH2 CH3 COOEt RCN derivatives with HCl gas
5-Hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (3c) Thieno[2,3-d]pyrimidinone Methylsulfanyl Cl Hydroxy (at position 5) Sodium hydrogensulfide reaction

Key Observations :

  • Position 5 : The 2-methylbutyl group is bulkier than phenyl or hydroxy groups, likely reducing solubility but improving membrane permeability.
  • Position 6: Methyl substitution contrasts with cyano or carboxylate groups, which may alter electronic properties and metabolic stability.

Biological Activity

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a thieno ring fused to a pyrimidine structure. Its molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 367.87 g/mol. The presence of multiple functional groups contributes to its biological properties.

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit anticancer activity through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in colorectal cancer cells by disrupting cell cycle progression and promoting mitochondrial dysfunction.
  • Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression. It has been identified as a potential inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
HT-29 (Colorectal)5Apoptosis induction
Caco-2 (Colorectal)10Cell cycle arrest
MCF-7 (Breast)8MAPK pathway inhibition
A549 (Lung)7ROS generation

Case Studies

  • Colorectal Cancer Study : In a study assessing the activity against HT-29 and Caco-2 cell lines, treatment with the compound resulted in significant reductions in cell viability after 72 hours, indicating potent anticancer properties. The observed IC50 values were comparable to established chemotherapeutic agents like MPC-6827, suggesting its potential as an alternative treatment option .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that the compound induces apoptosis via mitochondrial pathways and triggers oxidative stress responses in cancer cells. This dual action enhances its efficacy as an anticancer agent .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when administered with this compound, supporting its potential for clinical application .

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-thieno[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?

Methodological Answer: The core thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclization of substituted pyrimidine precursors. A common approach involves:

  • Chlorination: Treating thieno[2,3-d]pyrimidin-4-ones with phosphorus oxychloride (POCl₃) under reflux to introduce the 4-chloro substituent .
  • Substituent Introduction: Alkyl/aryl groups at positions 2, 5, and 6 are introduced using nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling can add aryl groups to the 2-position .

Key Factors Affecting Yield:

ParameterOptimal RangeImpact on Yield
POCl₃ Ratio3–5 equivalentsExcess ensures complete chlorination
SolventToluene or DMFHigh polarity aids solubility of intermediates
Temperature80–110°CLower temps favor selectivity; higher temps accelerate cyclization

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy/methoxy groups at 4-ethoxy-3-methoxyphenyl) and confirms regiochemistry. Aromatic protons in the thienopyrimidine ring appear as distinct doublets (δ 7.2–8.5 ppm) .
  • X-ray Crystallography: Resolves steric effects from the 2-methylbutyl group and confirms the thieno[2,3-d]pyrimidine planar structure. Dihedral angles between the phenyl and pyrimidine rings typically range 15–30° .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 433.12 for C₂₁H₂₅ClN₂O₂S) .

Advanced Research Questions

Q. How can conflicting data on substituent reactivity in thieno[2,3-d]pyrimidines be resolved during synthesis?

Methodological Answer: Contradictions arise from steric/electronic effects of substituents. For example:

  • Ethoxy vs. Methoxy Groups: Ethoxy’s bulkiness reduces nucleophilic substitution rates at position 4 compared to methoxy. Use kinetic studies (e.g., monitoring reaction progress via HPLC) to optimize substitution conditions .
  • 2-Methylbutyl Group: This bulky substituent at position 5 may hinder crystallization. Mitigate by using mixed solvents (e.g., ethanol/water) for recrystallization .

Case Study: In one synthesis, replacing DMF with THF increased yield by 20% for a similar derivative, likely due to reduced steric hindrance .

Q. What strategies optimize the compound’s pharmacological activity while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • 4-Chloro Group: Critical for binding to kinase targets (e.g., EGFR). Removing it reduces potency by >50% .
    • 2-(4-Ethoxy-3-Methoxyphenyl): Enhances lipophilicity, improving blood-brain barrier penetration. Replace ethoxy with smaller groups (e.g., F) to reduce metabolic instability .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins. Adjust the 2-methylbutyl chain to avoid steric clashes with receptor pockets .

Q. How can reaction byproducts from multi-step syntheses be characterized and mitigated?

Methodological Answer: Common byproducts include:

  • Dechlorinated Derivatives: Formed via hydrolysis of the 4-chloro group. Prevent by maintaining anhydrous conditions .
  • Oxidation Products: The thiophene ring may oxidize to sulfoxide. Add antioxidants (e.g., BHT) or conduct reactions under inert gas .

Analytical Workflow:

TLC Monitoring: Track reaction progress using silica gel plates (hexane/EtOAc 7:3).

Column Chromatography: Separate byproducts with gradient elution (e.g., 0–5% MeOH in DCM).

LC-MS/MS: Identify byproduct structures via fragmentation patterns .

Q. What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis. The 4-chloro group has a BDE of ~75 kcal/mol, indicating moderate stability .
  • Molecular Dynamics (MD): Simulate interactions in aqueous environments. The 2-methylbutyl group may aggregate, reducing solubility—address with PEGylation .

Data Contradiction Analysis
Example: Discrepancies in reported anti-microbial IC₅₀ values (2–10 µM) may arise from:

  • Assay Variability: Differences in bacterial strains (e.g., S. aureus vs. E. coli) .
  • Compound Purity: Impurities >5% skew results. Validate purity via HPLC (>98%) before testing .

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